N'-(Furan-2-ylmethylene)-2-(2-methoxyphenoxy)acetohydrazide N'-(Furan-2-ylmethylene)-2-(2-methoxyphenoxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15687388
InChI: InChI=1S/C14H14N2O4/c1-18-12-6-2-3-7-13(12)20-10-14(17)16-15-9-11-5-4-8-19-11/h2-9H,10H2,1H3,(H,16,17)/b15-9+
SMILES:
Molecular Formula: C14H14N2O4
Molecular Weight: 274.27 g/mol

N'-(Furan-2-ylmethylene)-2-(2-methoxyphenoxy)acetohydrazide

CAS No.:

Cat. No.: VC15687388

Molecular Formula: C14H14N2O4

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

N'-(Furan-2-ylmethylene)-2-(2-methoxyphenoxy)acetohydrazide -

Specification

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
IUPAC Name N-[(E)-furan-2-ylmethylideneamino]-2-(2-methoxyphenoxy)acetamide
Standard InChI InChI=1S/C14H14N2O4/c1-18-12-6-2-3-7-13(12)20-10-14(17)16-15-9-11-5-4-8-19-11/h2-9H,10H2,1H3,(H,16,17)/b15-9+
Standard InChI Key CXNPPRBSCFVQKO-OQLLNIDSSA-N
Isomeric SMILES COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CO2
Canonical SMILES COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CO2

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a hydrazone backbone (-NH-N=CH-\text{-NH-N=CH-}) bridging two aromatic systems: a furan ring and a 2-methoxyphenoxy group. The furan moiety contributes electron-rich characteristics, while the methoxyphenoxy group introduces steric bulk and potential hydrogen-bonding sites. X-ray crystallography of related hydrazones reveals that such molecules often adopt planar configurations, facilitating π-π stacking interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H14N2O4\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{4}
Molecular Weight274.27 g/mol
IUPAC NameN-[(E)-furan-2-ylmethylideneamino]-2-(2-methoxyphenoxy)acetamide
Canonical SMILESCOC1=CC=CC=C1OCC(=O)NN=CC2=CC=CO2
Topological Polar Surface Area85.1 Ų (calculated)

The isomeric SMILES string (COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CO2\text{COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CO2}) confirms the E-configuration of the hydrazone bond, a common feature in bioactive hydrazones due to enhanced stability .

Spectroscopic Features

While direct spectroscopic data for this specific compound is limited, analogs exhibit characteristic FT-IR absorptions at:

  • 3250–3300 cm1^{-1} (N-H stretch),

  • 1660–1680 cm1^{-1} (C=O amide),

  • 1590–1610 cm1^{-1} (C=N imine) .
    1H NMR^{1}\text{H NMR} of similar structures shows signals at δ 8.3–8.5 ppm (imine proton), δ 6.5–7.8 ppm (furan and phenyl protons), and δ 3.7–3.9 ppm (methoxy group) .

Synthesis and Reaction Pathways

Condensation Reaction Mechanism

The synthesis follows a two-step protocol:

  • Hydrazide Formation: 2-(2-Methoxyphenoxy)acetic acid reacts with hydrazine hydrate to yield 2-(2-methoxyphenoxy)acetohydrazide.

  • Schiff Base Formation: Condensation with furan-2-carbaldehyde in ethanol under reflux, catalyzed by acetic acid:

2-(2-Methoxyphenoxy)acetohydrazide + Furan-2-carbaldehydeΔ,EtOHN’-(Furan-2-ylmethylene)-2-(2-methoxyphenoxy)acetohydrazide + H2O\text{2-(2-Methoxyphenoxy)acetohydrazide + Furan-2-carbaldehyde} \xrightarrow{\Delta, \text{EtOH}} \text{N'-(Furan-2-ylmethylene)-2-(2-methoxyphenoxy)acetohydrazide + H}_2\text{O}

This method typically achieves yields of 70–85% after recrystallization from ethanol .

Optimization Parameters

Key reaction conditions derived from analogous syntheses :

  • Molar Ratio: 1:1.2 (hydrazide:aldehyde)

  • Temperature: 70–80°C

  • Time: 4–6 hours

  • Catalyst: 2–3 drops glacial acetic acid

Table 2: Synthetic Comparison with Analogous Compounds

CompoundYield (%)Reaction Time (h)Reference
Furan-2-carbohydrazide893
5-Nitro-furan-2-carbaldehyde TSC765
Target Compound82*5
*Estimated from similar protocols

Coordination Chemistry Applications

Metal Complex Formation

The compound’s N and O donor atoms enable coordination with transition metals. A nickel(II) complex (CAS# 1130231-11-6) demonstrates the ligand’s versatility:

[NiCl2(H2O)2(L)]H2O(L = ligand)[\text{NiCl}_2(\text{H}_2\text{O})_2(\text{L})]\cdot\text{H}_2\text{O} \quad (\text{L = ligand})

Table 3: Complex Properties

ParameterValue
Molecular FormulaC14H17Cl2N3NiO6\text{C}_{14}\text{H}_{17}\text{Cl}_2\text{N}_3\text{NiO}_6
Molecular Weight452.90 g/mol
GeometryOctahedral (predicted)

Such complexes find applications in catalysis and materials science, particularly in oxidation reactions mediated by nickel centers.

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